Nordalbergin

Description

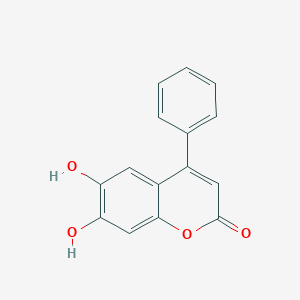

Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydroxy-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRNJQYCOSMOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415775 | |

| Record name | Nordalbergin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-82-6 | |

| Record name | Nordalbergin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Nordalbergin: An In-depth Technical Guide on its Origin, Natural Sourcing, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordalbergin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the origin, natural sources, and biological activities of Nordalbergin, with a particular focus on its anti-inflammatory and anti-neuroinflammatory properties. This document details experimental protocols for key assays, presents available quantitative data, and visualizes the signaling pathways modulated by this compound.

Origin and Natural Source

Nordalbergin is a phytochemical primarily isolated from the wood bark and heartwood of Dalbergia sissoo, a tree commonly known as Indian Rosewood or Shisham.[1][2][3][4] This plant belongs to the Fabaceae family and is native to the Indian subcontinent.[5][6] While Dalbergia sissoo is the principal source, other species within the Dalbergia genus may also contain Nordalbergin as a minor constituent.[3][4]

Table 1: Physicochemical Properties of Nordalbergin

| Property | Value |

| Chemical Name | 6,7-dihydroxy-4-phenylcoumarin |

| Molecular Formula | C₁₅H₁₀O₄ |

| Molecular Weight | 254.24 g/mol |

| Appearance | Solid |

| CAS Number | 482-82-6 |

Experimental Protocols

Isolation of Nordalbergin from Dalbergia sissoo**

While a definitive, step-by-step protocol with percentage yield for the specific isolation of Nordalbergin is not extensively detailed in the available literature, a general methodology can be inferred from phytochemical studies of Dalbergia sissoo.[5][7] The following is a representative protocol based on these studies.

Experimental Workflow for Nordalbergin Isolation

Caption: A generalized workflow for the isolation of Nordalbergin from Dalbergia sissoo bark.

Methodology:

-

Plant Material Preparation: The bark of Dalbergia sissoo is collected, shade-dried, and coarsely powdered.[3]

-

Extraction: The powdered bark is subjected to extraction with methanol using a Soxhlet apparatus or through maceration for an extended period.[5]

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]

-

Column Chromatography: The crude extract is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column.[5][7]

-

Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with non-polar solvents like hexane and gradually increasing the proportion of more polar solvents like ethyl acetate and methanol.[7]

-

Fraction Collection and Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Nordalbergin.

-

Purification: Fractions showing the presence of Nordalbergin are combined and may be subjected to further chromatographic purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Note: The specific elution profile and solvent ratios for isolating Nordalbergin would require optimization.

Chemical Synthesis of Nordalbergin

General Pechmann Condensation for Coumarin Synthesis

Caption: A generalized workflow for the synthesis of coumarins via Pechmann condensation.

Methodology:

-

Reaction Setup: A mixture of the phenol (e.g., 1,2,4-trihydroxybenzene) and the β-ketoester (e.g., ethyl benzoylacetate) is prepared.

-

Acid Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride, is added to the reaction mixture.[8]

-

Heating: The reaction mixture is heated to promote the condensation and cyclization.

-

Work-up: After the reaction is complete, the mixture is cooled and poured into cold water. The precipitated product is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][11][12][13]

Methodology:

-

Cell Seeding: Cells (e.g., BV2 microglia) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of Nordalbergin for a specified duration.

-

MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines, such as TNF-α and IL-6, in cell culture supernatants.[14][15][16][17][18]

Methodology:

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubated overnight.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: Cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.

-

Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.

-

Enzyme Conjugate: After another washing step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops a color in the presence of HRP.

-

Reaction Stoppage and Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Western Blot Analysis of MAPK Signaling

Western blotting is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway, such as p38 and JNK.[19][20][21][22][23]

Methodology:

-

Cell Lysis: Cells are treated with Nordalbergin and/or a stimulant (e.g., LPS) and then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The membrane can be stripped and re-probed with an antibody for the total protein to normalize the results.

Biological Activity and Quantitative Data

Nordalbergin has been shown to possess significant anti-inflammatory and anti-neuroinflammatory properties.[8][11][12] Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[11]

Table 2: Effect of Nordalbergin on Pro-inflammatory Mediators in LPS-Stimulated BV2 Microglia

| Concentration (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |

| 5 | ~10% | Not significant | Not significant |

| 10 | ~25% | ~20% | ~25% |

| 15 | ~40% | ~35% | ~40% |

| 20 | >50% | ~50% | ~50% |

Data are approximated from graphical representations in Lo et al., 2023.[11]

Signaling Pathways

Nordalbergin exerts its anti-neuroinflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the NLRP3 inflammasome pathways.[8][11][12]

Inhibition of MAPK Signaling Pathway

Nordalbergin has been shown to inhibit the phosphorylation of p38 and JNK, two key kinases in the MAPK signaling cascade that are activated by inflammatory stimuli like LPS.[11]

MAPK Signaling Pathway Inhibition by Nordalbergin

Caption: Nordalbergin inhibits the LPS-induced phosphorylation of p38 and JNK.

Attenuation of NLRP3 Inflammasome Activation

Nordalbergin has also been found to attenuate the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines like IL-1β.[11][12]

NLRP3 Inflammasome Pathway Attenuation by Nordalbergin

Caption: Nordalbergin attenuates the activation of the NLRP3 inflammasome complex.

Conclusion

Nordalbergin, a natural coumarin from Dalbergia sissoo, demonstrates promising anti-inflammatory and anti-neuroinflammatory properties. Its ability to modulate the MAPK and NLRP3 inflammasome signaling pathways highlights its potential as a lead compound for the development of novel therapeutics for inflammatory and neurodegenerative diseases. Further research is warranted to fully elucidate its mechanism of action, establish a standardized isolation or synthetic protocol for large-scale production, and evaluate its efficacy and safety in preclinical and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. plantsjournal.com [plantsjournal.com]

- 3. Phytochemical investigation and evaluation of antinociceptive activity of ethanolic extract of Dalbergia sissoo (Roxb.) bark - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iajps.com [iajps.com]

- 5. chemijournal.com [chemijournal.com]

- 6. ijpsr.com [ijpsr.com]

- 7. phytojournal.com [phytojournal.com]

- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. jetir.org [jetir.org]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. fn-test.com [fn-test.com]

- 17. diva-portal.org [diva-portal.org]

- 18. bmgrp.com [bmgrp.com]

- 19. benchchem.com [benchchem.com]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. researchgate.net [researchgate.net]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. origene.com [origene.com]

Nordalbergin: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordalbergin, a naturally occurring coumarin, has emerged as a promising therapeutic agent with potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth analysis of the biological activities and pharmacological mechanisms of Nordalbergin. It summarizes key quantitative data on its efficacy, details the experimental protocols for assessing its activity, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Nordalbergin is a coumarin compound that has been isolated from various plant sources, including Dalbergia sissoo.[1][2] Coumarins are a class of benzopyrone compounds known for their diverse pharmacological activities.[3] Recent studies have highlighted the significant potential of Nordalbergin in mitigating inflammatory responses and oxidative stress, making it a subject of intense research for its therapeutic applications, particularly in neurodegenerative diseases and sepsis.[1][3][4] This guide synthesizes the current scientific knowledge on Nordalbergin, focusing on its molecular mechanisms of action and providing practical information for researchers.

Biological Activities and Pharmacological Properties

Nordalbergin exhibits a range of biological activities, primarily centered around its potent anti-inflammatory and antioxidant effects. These properties are attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators and reactive oxygen species (ROS).

Anti-inflammatory Activity

Nordalbergin has been shown to effectively suppress inflammatory responses in various in vitro and in vivo models.[1][4] Its anti-inflammatory effects are mediated through the inhibition of several key molecules and pathways:

-

Inhibition of Pro-inflammatory Mediators: Nordalbergin significantly reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a dose-dependent manner.[1][2][4]

-

Downregulation of Inflammatory Enzymes: It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and PGE2, respectively.[1][2][5][6]

-

Modulation of Signaling Pathways: Nordalbergin attenuates the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical regulators of the inflammatory response.[1][4] Specifically, it has been observed to decrease the phosphorylation of JNK and p38 MAPKs.[4]

-

Inhibition of NLRP3 Inflammasome: Nordalbergin also diminishes the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by triggering the maturation and secretion of IL-1β.[1][2][4] This is achieved by repressing the maturation of caspase-1 and subsequent cleavage of pro-IL-1β.[4]

Antioxidant Activity

Nordalbergin demonstrates significant antioxidant properties by directly scavenging reactive oxygen species (ROS) and modulating cellular antioxidant defense mechanisms.

-

Reduction of ROS Production: It effectively reduces both intracellular and mitochondrial ROS production in cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[1][2][5][7]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of Nordalbergin, extracted from various studies. The data is primarily derived from in vitro experiments using murine microglial BV2 cells and J774A.1 macrophages stimulated with LPS.

| Parameter Inhibited | Cell Line | Nordalbergin Concentration (µM) | Inhibition (%) | Reference |

| Nitric Oxide (NO) | BV2 | 5 | ~20 | [2] |

| 10 | ~45 | [2] | ||

| 20 | ~75 | [2] | ||

| Interleukin-6 (IL-6) | BV2 | 5 | ~15 | [5] |

| 10 | ~40 | [5] | ||

| 20 | ~65 | [5] | ||

| Tumor Necrosis Factor-α (TNF-α) | BV2 | 5 | ~10 | [5] |

| 10 | ~35 | [5] | ||

| 20 | ~60 | [5] | ||

| Intracellular ROS | BV2 | 10 | Significant Reduction | [5][7] |

| 20 | Significant Reduction | [5][7] | ||

| Mitochondrial ROS | BV2 | 10 | Significant Reduction | [5][7] |

| 20 | Significant Reduction | [5][7] |

Note: The inhibition percentages are estimated from graphical data presented in the cited literature and may not represent the exact values.

| Protein Expression Inhibited | Cell Line | Nordalbergin Concentration (µM) | Observation | Reference |

| iNOS | BV2 | 5, 10, 20 | Dose-dependent decrease | [2][6] |

| COX-2 | BV2 | 5, 10, 20 | Dose-dependent decrease | [2][6] |

| Phospho-JNK | J774A.1 | 5, 10, 15, 20 | Dose-dependent decrease | [4] |

| Phospho-p38 | J774A.1 | 5, 10, 15, 20 | Dose-dependent decrease | [4] |

| NLRP3 | J774A.1 | 5, 10, 15, 20 | Dose-dependent decrease | [4] |

| Cleaved Caspase-1 | J774A.1 | 5, 10, 15, 20 | Dose-dependent decrease | [4] |

| Mature IL-1β | J774A.1 | 5, 10, 15, 20 | Dose-dependent decrease | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of Nordalbergin.

Cell Culture and Treatment

-

Cell Lines: Murine microglial BV2 cells and murine macrophage J774A.1 cells are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of Nordalbergin (typically ranging from 5 to 20 µM) for 1 hour before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) for a specified duration depending on the assay.

Measurement of Nitric Oxide (NO) Production

-

Assay: Griess reagent assay.

-

Principle: This colorimetric assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

-

Protocol Outline:

-

Collect cell culture supernatant after treatment.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Measurement of Pro-inflammatory Cytokines

-

Assay: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Principle: Sandwich ELISA is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Protocol Outline:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash, then add a chromogenic substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate cytokine concentrations from the standard curve.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated MAPKs, NLRP3 inflammasome components).

-

Protocol Outline:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific to the target proteins.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

-

Measurement of Reactive Oxygen Species (ROS)

-

Assay: Flow cytometry using fluorescent probes.

-

Probes:

-

Intracellular ROS: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Mitochondrial ROS: MitoSOX Red.

-

-

Protocol Outline:

-

Treat cells with Nordalbergin and LPS as described.

-

Incubate the cells with the fluorescent probe (e.g., DCFH-DA or MitoSOX Red).

-

Wash the cells to remove excess probe.

-

Harvest the cells and resuspend them in phosphate-buffered saline (PBS).

-

Analyze the fluorescence intensity of the cells using a flow cytometer.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Nordalbergin and a typical experimental workflow for its evaluation.

Caption: Nordalbergin inhibits the MAPK/NF-κB signaling pathway.

Caption: Nordalbergin attenuates NLRP3 inflammasome activation.

Caption: General experimental workflow for evaluating Nordalbergin.

Conclusion

Nordalbergin is a potent anti-inflammatory and antioxidant agent with a multi-targeted mechanism of action. It effectively suppresses the production of key inflammatory mediators and enzymes by inhibiting the MAPK/NF-κB and NLRP3 inflammasome signaling pathways. Its ability to reduce oxidative stress further contributes to its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and develop Nordalbergin as a potential therapeutic for inflammatory and neurodegenerative diseases. Future studies should focus on elucidating its in vivo efficacy, safety profile, and pharmacokinetic properties to pave the way for its clinical translation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Elucidation of reactive oxygen species scavenging pathways of norbergenin utilizing DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Nordalbergin Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Nordalbergin: A Technical Guide to its Anti-Inflammatory Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordalbergin, a naturally occurring coumarin, has demonstrated significant potential as an anti-inflammatory and anti-oxidative agent. This technical guide provides an in-depth analysis of the current understanding of Nordalbergin's biological activity, with a focus on its structure-activity relationship (SAR). While specific SAR studies on Nordalbergin derivatives are not yet available in the public domain, this guide extrapolates potential SAR based on the broader class of coumarin compounds. Detailed experimental protocols for key assays and visualizations of the primary signaling pathways are provided to facilitate further research and development in this promising area.

Introduction to Nordalbergin

Nordalbergin is a coumarin compound isolated from various plant species.[1][2] Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Nordalbergin has emerged as a compound of interest due to its potent inhibitory effects on key inflammatory pathways.

Biological Activity of Nordalbergin

Current research indicates that Nordalbergin exerts its anti-inflammatory and anti-oxidative effects primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3]

Inhibition of the MAPK Signaling Pathway

The MAPK signaling cascade is a crucial pathway involved in cellular responses to a variety of stimuli, including stress and inflammation. Nordalbergin has been shown to suppress the activation of key components of this pathway, leading to a reduction in the production of pro-inflammatory mediators.[1][2]

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). Nordalbergin has been demonstrated to inhibit the activation of the NLRP3 inflammasome, thereby reducing the secretion of these potent inflammatory cytokines.[1][2][3]

Structure-Activity Relationship (SAR) of Coumarins: Implications for Nordalbergin

While specific SAR studies on a series of Nordalbergin derivatives are not available, the extensive research on the SAR of coumarins provides valuable insights into the key structural features that govern their anti-inflammatory activity.

Table 1: General Structure-Activity Relationship of Coumarins as Anti-Inflammatory Agents

| Position of Substitution | Influence on Anti-Inflammatory Activity | References |

| C3 Position | Substitution with phenyl groups can enhance anti-inflammatory and antioxidant effects. | [2] |

| C4 Position | Aryl group substitutions at this position have been associated with good anti-inflammatory and analgesic activities. | [1][2] |

| C7 Position | The presence of a free hydroxyl (-OH) group is often crucial for anti-inflammatory and antioxidant activity. Hydrophilicity at this position is a key factor. | [4][5] |

| C8 Position | Steric factors at this position play a significant role in the anti-inflammatory activity. | [4][5] |

| Benzene Ring | The presence of an ortho-phenolic hydroxyl group on the benzene ring is associated with remarkable antioxidant and antitumor activities. | [1][2] |

Based on these general principles, the Nordalbergin scaffold presents several opportunities for modification to potentially enhance its anti-inflammatory potency. Further research involving the synthesis and biological evaluation of Nordalbergin analogs is necessary to establish a definitive SAR.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Nordalbergin.

References

- 1. Pharmacological and Nutritional Effects of Natural Coumarins and Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nordalbergin Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and antiinflammatory activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Efficacy of Nordalbergin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordalbergin, a coumarin compound isolated from Dalbergia sissoo, has demonstrated significant anti-inflammatory and antioxidant properties in a variety of preclinical models. This technical guide provides a comprehensive overview of the current understanding of Nordalbergin's biological effects, detailing its mechanisms of action, and presenting key quantitative data from in vitro and in vivo studies. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

In Vitro Effects of Nordalbergin

Nordalbergin has been shown to modulate key inflammatory pathways in various cell-based assays. Its primary in vitro effects include the suppression of pro-inflammatory mediators and the inhibition of associated signaling cascades.

Anti-inflammatory Activity

Nordalbergin consistently reduces the production of nitric oxide (NO) and several pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2][3][4] This is achieved, in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4]

Table 1: Effect of Nordalbergin on Pro-inflammatory Mediators in LPS-stimulated J774A.1 Macrophages

| Mediator | Concentration of Nordalbergin (µM) | Inhibition | Assay Method |

| NO | 5, 10, 15, 20 | Dose-dependent reduction | Griess Reagent Assay |

| PGE2 | 5, 10, 15, 20 | Dose-dependent reduction | ELISA |

| TNF-α | 5, 10, 15, 20 | Dose-dependent reduction | ELISA |

| IL-6 | 5, 10, 15, 20 | Dose-dependent reduction | ELISA |

| iNOS | 5, 10, 15, 20 | Dose-dependent reduction | Western Blot |

| COX-2 | 5, 10, 15, 20 | Dose-dependent reduction | Western Blot |

Data compiled from studies on LPS-activated J774A.1 macrophages where cells were pre-treated with Nordalbergin for 1 hour before a 24-hour LPS stimulation.[5]

Anti-neuroinflammatory Activity

In murine microglial BV2 cells, Nordalbergin has been observed to suppress inflammatory responses, suggesting its potential in mitigating neuroinflammation.[2][3] It effectively reduces the production of NO, TNF-α, IL-6, and IL-1β in a dose-dependent manner at concentrations up to 20 µM.[2][3]

Antioxidant Activity

Nordalbergin has been shown to reduce the production of both intracellular and mitochondrial reactive oxygen species (ROS) in LPS-stimulated BV2 cells.[2][6]

In Vivo Effects of Nordalbergin

The protective effects of Nordalbergin have been demonstrated in a murine model of LPS-induced endotoxemia.

Protection Against Endotoxemia

In mice challenged with LPS, administration of Nordalbergin resulted in protective effects against tissue damage.[1] This was evidenced by the inhibition of inflammatory cell infiltration and a reduction in the levels of organ damage markers such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and blood urea nitrogen (BUN).[1]

Mechanism of Action: Signaling Pathways

Nordalbergin exerts its anti-inflammatory effects by modulating several key signaling pathways.

Inhibition of MAPK and NF-κB Signaling

Nordalbergin has been shown to attenuate the activation of the mitogen-activated protein kinase (MAPK) signaling pathway by decreasing the phosphorylation of JNK and p38 in LPS-activated J774A.1 macrophages.[1][4][6] In LPS-stimulated BV2 microglial cells, it significantly reduces the phosphorylation of ERK, JNK, and p38 MAPK.[2] Furthermore, it decreases the activity of the transcription factor NF-κB, a critical regulator of inflammatory gene expression.[1][4]

Caption: Nordalbergin inhibits LPS-induced inflammatory responses by blocking the MAPK and NF-κB signaling pathways.

Attenuation of NLRP3 Inflammasome Activation

Nordalbergin has been found to diminish the activation of the NLRP3 inflammasome.[1][2][3][4] This is achieved by repressing the maturation of IL-1β and caspase-1.[1][4]

Caption: Nordalbergin suppresses NLRP3 inflammasome activation, leading to reduced IL-1β maturation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of Nordalbergin.

Cell Culture and Treatment

-

Cell Lines: J774A.1 murine macrophages or BV2 murine microglia are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are typically pre-treated with various concentrations of Nordalbergin (e.g., 0, 5, 10, 15, 20 µM) for 1-2 hours before stimulation with an inflammatory agent such as LPS (1 µg/mL) for a specified duration (e.g., 2-24 hours).

Measurement of Nitric Oxide (NO) Production

-

Method: Griess Reagent Assay.

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Measurement of Cytokine Production

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, PGE2).

-

Follow the manufacturer's instructions for the assay protocol.

-

Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.

-

Western Blot Analysis

-

Purpose: To determine the protein expression levels of key signaling molecules (e.g., iNOS, COX-2, phosphorylated and total forms of MAPKs).

-

Procedure:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

-

In Vivo LPS-Induced Endotoxemia Model

-

Animal Model: Typically, male C57BL/6 or BALB/c mice are used.

-

Procedure:

-

Administer Nordalbergin (intraperitoneally or orally) at various doses.

-

After a specified pre-treatment time, challenge the mice with a lethal or sub-lethal dose of LPS (intraperitoneally).

-

Monitor survival rates over a defined period.

-

Collect blood and tissues at specific time points for analysis of serum cytokines, organ damage markers (AST, ALT, BUN), and histopathological examination.

-

Caption: General experimental workflows for evaluating the in vitro and in vivo effects of Nordalbergin.

Synergistic Effects

Recent studies have explored the potential of Nordalbergin as a potentiator for existing drugs. It has been shown to act synergistically with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) both in vitro and in vivo.[7] The proposed mechanisms include the destruction of MRSA biofilms and the inhibition of β-lactamase activity.[7]

Conclusion and Future Directions

Nordalbergin is a promising natural compound with potent anti-inflammatory and antioxidant activities. Its ability to modulate multiple key signaling pathways, including MAPK, NF-κB, and the NLRP3 inflammasome, underscores its therapeutic potential for inflammatory and neurodegenerative diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in a broader range of disease models. The synergistic effects of Nordalbergin with antibiotics also open up new avenues for its development as an adjunctive therapy for infectious diseases.

References

- 1. Protective effects of nordalbergin against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nordalbergin Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nordalbergin Synergizes with Novel β-Lactam Antibiotics against MRSA Infection [mdpi.com]

Nordalbergin: A Technical Guide to its Modulation of MAPK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordalbergin, a natural coumarin, has emerged as a significant modulator of intracellular signaling cascades, demonstrating notable anti-inflammatory and anti-neuroinflammatory properties. This technical guide provides an in-depth analysis of Nordalbergin's role in regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK. This document synthesizes available quantitative data, details experimental protocols for key assays, and presents visual representations of the signaling pathways and experimental workflows. The information herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Nordalbergin's mechanism of action and to facilitate further investigation into its therapeutic potential.

Introduction

Nordalbergin is a 4-phenylcoumarin isolated from the wood bark of Dalbergia sissoo. Recent studies have highlighted its potential as a therapeutic agent due to its ability to attenuate inflammatory responses in various cell types.[1][2] A key mechanism underlying these effects is the modulation of the MAPK signaling pathways, which are crucial regulators of cellular processes such as inflammation, cell proliferation, differentiation, and apoptosis.[3]

This guide focuses on the inhibitory effects of Nordalbergin on the phosphorylation of ERK, JNK, and p38 MAPKs, key components of the MAPK cascade. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), these kinases are activated, leading to the production of pro-inflammatory mediators.[3] Nordalbergin has been shown to suppress the activation of these pathways, thereby reducing the inflammatory response.[1][2]

Quantitative Data on MAPK Pathway Modulation

Nordalbergin has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in LPS-stimulated BV2 microglial cells and J774A.1 macrophages.[1][2] The following table summarizes the semi-quantitative data on the percentage inhibition of MAPK phosphorylation at various concentrations of Nordalbergin, as estimated from densitometric analysis of Western blot data from published studies.

| Target Protein | Cell Line | Nordalbergin Concentration (µM) | Estimated Inhibition of Phosphorylation (%) | Reference |

| p-ERK | BV2 | 5 | ~20% | [4] |

| 10 | ~45% | [4] | ||

| 20 | ~70% | [4] | ||

| p-JNK | BV2 | 5 | ~15% | [4] |

| 10 | ~50% | [4] | ||

| 20 | ~75% | [4] | ||

| p-p38 | BV2 | 5 | ~25% | [4] |

| 10 | ~60% | [4] | ||

| 20 | ~80% | [4] | ||

| p-JNK | J774A.1 | 10 | Significant Inhibition | [5] |

| 20 | Stronger Inhibition | [5] | ||

| p-p38 | J774A.1 | 10 | Significant Inhibition | [5] |

| 20 | Stronger Inhibition | [5] |

Note: The percentage inhibition is estimated from graphical representations in the cited literature and should be considered semi-quantitative.

Signaling Pathway Visualization

The following diagrams illustrate the MAPK signaling pathway and the proposed point of intervention by Nordalbergin.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in the literature on Nordalbergin's modulation of MAPK signaling.

Cell Culture and Treatment

This protocol outlines the culture of BV2 microglial cells and subsequent treatment with LPS and Nordalbergin.

Materials:

-

BV2 murine microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (P/S) solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Nordalbergin (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

Protocol:

-

Cell Culture:

-

Culture BV2 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% P/S.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

-

-

Cell Seeding:

-

Seed BV2 cells into appropriate culture plates (e.g., 6-well, 24-well, or 96-well) at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

-

-

Treatment:

-

The following day, replace the medium with fresh DMEM.

-

Pre-treat the cells with various concentrations of Nordalbergin (e.g., 0, 5, 10, 20 µM) for 30 minutes.[4]

-

Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 2 hours for MAPK phosphorylation analysis, 24 hours for cytokine production).[4]

-

A vehicle control (DMSO) should be included.

-

Western Blot for MAPK Phosphorylation

This protocol describes the detection of phosphorylated and total ERK, JNK, and p38 proteins by Western blot.

Materials:

-

RIP A lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Separate the protein samples on SDS-PAGE gels.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

-

ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol details the quantification of TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

ELISA kits for mouse TNF-α and IL-6

-

Cell culture supernatants from treated cells

-

Microplate reader

Protocol:

-

Sample Collection:

-

After treating BV2 cells with Nordalbergin and LPS for 24 hours, collect the cell culture supernatants.[3]

-

Centrifuge the supernatants to remove any cellular debris.

-

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

-

Typically, this involves adding standards and samples to antibody-coated wells, followed by incubation with a detection antibody and a substrate for color development.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.

-

Conclusion and Future Directions

Nordalbergin demonstrates significant potential as a modulator of MAPK signaling pathways, effectively inhibiting the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli. This inhibitory action translates to a reduction in the production of pro-inflammatory mediators, highlighting its therapeutic promise for inflammatory and neuroinflammatory conditions.

For drug development professionals, Nordalbergin presents an interesting scaffold for the design of more potent and selective MAPK pathway inhibitors. Further research should focus on elucidating the precise molecular target(s) of Nordalbergin within the MAPK cascade. Investigating its effects in in vivo models of inflammatory diseases is a critical next step to validate its therapeutic efficacy. Additionally, structure-activity relationship (SAR) studies could lead to the synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The comprehensive data and protocols provided in this guide aim to support and accelerate these future research endeavors.

References

- 1. Star Republic: Guide for Biologists [sciencegateway.org]

- 2. Nordalbergin Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

Nordalbergin's Impact on NLRP3 Inflammasome Activation: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of existing research reveals that Nordalbergin, a natural coumarin compound, demonstrates significant inhibitory effects on the NLRP3 inflammasome, a key player in the innate immune system's inflammatory response. This technical guide synthesizes the current understanding of Nordalbergin's mechanism of action, providing researchers, scientists, and drug development professionals with in-depth data and experimental protocols to facilitate further investigation into its therapeutic potential.

Executive Summary

Nordalbergin has been shown to effectively suppress the activation of the NLRP3 inflammasome in various cell models, including microglia and macrophages.[1][2] Its mechanism of action involves the attenuation of upstream signaling pathways, specifically the MAPK pathway, and a reduction in reactive oxygen species (ROS) production, both of which are critical for NLRP3 inflammasome priming and activation.[1][2][3][4] This results in a dose-dependent reduction in the secretion of pro-inflammatory cytokines IL-1β and IL-6, as well as TNF-α.[1][2] Furthermore, Nordalbergin has been observed to decrease the expression of key inflammasome components, including the NLRP3 protein itself, and inhibit the cleavage of caspase-1 and pro-IL-1β.[1][5] These findings position Nordalbergin as a promising candidate for the development of novel therapeutics targeting NLRP3-mediated inflammatory diseases.

Signaling Pathways Modulated by Nordalbergin

Nordalbergin's inhibitory effect on the NLRP3 inflammasome is not direct but rather a consequence of its action on upstream signaling events. The canonical activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). Nordalbergin interferes with both stages.

Signal 1 (Priming): The priming step, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[6] This process is largely dependent on the activation of transcription factors such as NF-κB, which is downstream of signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. Nordalbergin has been shown to inhibit the phosphorylation of key MAPK proteins, including JNK and p38, thereby attenuating the priming of the NLRP3 inflammasome.[2]

Signal 2 (Activation): The activation signal can be triggered by a variety of stimuli, including ATP, nigericin, and the formation of reactive oxygen species (ROS).[2] These stimuli lead to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Nordalbergin has been demonstrated to reduce both intracellular and mitochondrial ROS production, thus dampening a critical trigger for NLRP3 activation.[1][2]

Below are Graphviz diagrams illustrating the canonical NLRP3 inflammasome activation pathway and the proposed mechanism of Nordalbergin's inhibitory action.

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

References

- 1. Nordalbergin Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Nordalbergin Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

Synergistic Antibacterial Effects of Nordalbergin with Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly in pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. A promising strategy to combat this threat is the use of combination therapies that pair existing antibiotics with non-antibiotic compounds that enhance their efficacy. This technical guide explores the synergistic antibacterial effects of nordalbergin, a natural coumarin, with various β-lactam antibiotics against MRSA. Nordalbergin has been shown to potentiate the activity of these antibiotics, offering a potential avenue for the development of new therapeutic strategies.[1][2][3][4] This document provides a comprehensive overview of the quantitative data supporting this synergy, detailed experimental protocols for key assays, and visualizations of the proposed mechanisms of action.

Quantitative Analysis of Synergistic Activity

The synergistic interaction between nordalbergin and β-lactam antibiotics has been quantitatively assessed using several in vitro methods. The data consistently demonstrates that nordalbergin significantly enhances the antibacterial potency of these drugs against MRSA.

Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is a standard method to quantify the synergistic effect of two compounds. The results are often expressed as the Fractional Inhibitory Concentration (FIC) index, where an index of ≤ 0.5 indicates synergy.

In the presence of a sub-inhibitory concentration of nordalbergin (32 µg/mL), the MICs of various β-lactam antibiotics against MRSA were significantly reduced, with all tested combinations yielding an FIC index of less than 0.5, confirming a synergistic interaction.[1] The MIC of nordalbergin alone against MRSA was found to be greater than 128 µg/mL.[3]

Table 1: Synergistic Activity of Nordalbergin with β-Lactam Antibiotics against MRSA [1]

| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with Nordalbergin (32 µg/mL) | Fold Decrease in MIC | FIC Index |

| Penicillins | ||||

| Amoxicillin | >1024 | 16 | >64 | <0.5 |

| Ampicillin | >1024 | 32 | >32 | <0.5 |

| Penicillin G | >1024 | 64 | >16 | <0.5 |

| Third-Generation Cephalosporins | ||||

| Ceftriaxone | 256 | 16 | 16 | <0.5 |

| Cefixime | 512 | 32 | 16 | <0.5 |

| Cefotaxime | 512 | 64 | 8 | <0.5 |

| Ceftazidime | >1024 | 128 | >8 | <0.5 |

| Fourth-Generation Cephalosporins | ||||

| Cefpirome | 128 | 8 | 16 | <0.5 |

| Cefepime | 256 | 16 | 16 | <0.5 |

Time-Kill Curve Analysis

Time-kill curve assays demonstrate the bactericidal or bacteriostatic effect of antimicrobial agents over time. The combination of nordalbergin with representative β-lactam antibiotics (amoxicillin, cefixime, and cefpirome) resulted in a complete elimination of MRSA within 24 hours, whereas the antibiotics or nordalbergin alone did not exhibit the same level of bactericidal activity.[1][2]

Biofilm Inhibition and Eradication

Bacterial biofilms are a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. The combination of nordalbergin and amoxicillin has been shown to both inhibit the formation of MRSA biofilms and eradicate pre-formed, mature biofilms.[3]

Table 2: Effect of Nordalbergin and Amoxicillin on MRSA Biofilm [3]

| Treatment | Effect on Biofilm Formation | Effect on Mature Biofilm Eradication |

| Nordalbergin + Amoxicillin | Potent inhibitory effect | Effective eradication |

In Vivo Efficacy in a Murine Pneumonia Model

The synergistic effect observed in vitro was also validated in a mouse model of MRSA pneumonia. The combination of nordalbergin and amoxicillin significantly reduced the bacterial load in the lungs of infected mice compared to treatment with either compound alone.[2][3]

Table 3: In Vivo Efficacy of Nordalbergin and Amoxicillin against MRSA Pneumonia in Mice [2][3]

| Treatment Group | Bacterial Load in Lungs (CFU) |

| Control (MRSA infection) | High |

| Nordalbergin alone | Moderate reduction |

| Amoxicillin alone | Moderate reduction |

| Nordalbergin + Amoxicillin | Significant reduction |

Proposed Mechanisms of Synergistic Action

The synergistic activity of nordalbergin with β-lactam antibiotics against MRSA is attributed to a multi-pronged mechanism of action that targets key bacterial resistance strategies.

Inhibition of β-Lactamase

β-lactamase enzymes are a primary mechanism of resistance to β-lactam antibiotics in MRSA. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Nordalbergin has been shown to inhibit the activity of β-lactamase, thereby protecting the β-lactam antibiotic from degradation and allowing it to reach its target, the penicillin-binding proteins (PBPs).[1][2][3]

Destabilization of the Bacterial Cell Membrane

Nordalbergin has been found to destabilize the cell membrane of MRSA, leading to increased membrane permeability.[1][2][3] This disruption of the cell membrane integrity is thought to facilitate the entry of β-lactam antibiotics into the bacterial cell, enhancing their access to the PBPs located in the periplasmic space.

Disruption of Cellular Energetics

The destabilization of the cell membrane by nordalbergin also dissipates the membrane potential, which in turn affects essential cellular processes such as ATP synthesis. This disruption of the bacterial cell's energy metabolism further weakens the bacterium and increases its susceptibility to the bactericidal effects of β-lactam antibiotics.

Caption: Proposed mechanism of synergistic action of nordalbergin with β-lactam antibiotics.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the synergistic antibacterial effects of nordalbergin.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a microdilution method used to determine the FIC index.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture of MRSA

-

Stock solutions of nordalbergin and antibiotics

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Prepare a bacterial inoculum of MRSA adjusted to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

In a 96-well plate, create a two-dimensional gradient of concentrations for nordalbergin and the antibiotic.

-

Serially dilute the antibiotic horizontally across the plate.

-

Serially dilute nordalbergin vertically down the plate.

-

-

Each well will contain a unique combination of concentrations of the two agents. Include wells with each agent alone as controls.

-

Inoculate each well with the prepared MRSA suspension.

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC for each compound alone and in combination by visual inspection for turbidity or by measuring absorbance with a microplate reader. The MIC is the lowest concentration that inhibits visible growth.

-

Calculate the FIC index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpretation: FIC Index ≤ 0.5: Synergy; 0.5 < FIC Index ≤ 4: Additive or indifferent; FIC Index > 4: Antagonism.[5]

-

Caption: Experimental workflow for the checkerboard synergy assay.

Time-Kill Curve Assay

This assay assesses the rate of bacterial killing by antimicrobial agents over time.

Materials:

-

Flasks or tubes for bacterial culture

-

MHB

-

Bacterial culture of MRSA

-

Nordalbergin and antibiotic solutions

-

Shaking incubator (37°C)

-

Agar plates for colony counting

-

Spectrophotometer

Procedure:

-

Grow an overnight culture of MRSA and dilute it in fresh MHB to an initial density of approximately 5 x 10^5 CFU/mL.

-

Prepare separate cultures containing:

-

No drug (growth control)

-

Nordalbergin alone (at a sub-inhibitory concentration)

-

Antibiotic alone (at a sub-inhibitory concentration)

-

Nordalbergin and antibiotic in combination

-

-

Incubate the cultures at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots and plate them on agar plates.

-

Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).

-

Plot the log10 CFU/mL versus time for each treatment group. A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Crystal Violet Biofilm Assay

This method is used to quantify biofilm formation and eradication.

Materials:

-

96-well flat-bottom microtiter plates

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Bacterial culture of MRSA

-

Nordalbergin and antibiotic solutions

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol

-

Microplate reader

Procedure for Biofilm Inhibition:

-

Prepare a diluted MRSA culture in TSB.

-

Add different concentrations of nordalbergin, antibiotic, or their combination to the wells of a 96-well plate.

-

Add the bacterial suspension to the wells.

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Fix the biofilms by air-drying or with methanol.

-

Stain the biofilms with 0.1% crystal violet for 15 minutes.

-

Wash away the excess stain with water and allow the plate to dry.

-

Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Procedure for Eradication of Mature Biofilms:

-

Grow MRSA biofilms in a 96-well plate for 24-48 hours as described above.

-

After biofilm formation, remove the planktonic cells by washing with PBS.

-

Add fresh medium containing different concentrations of nordalbergin, antibiotic, or their combination to the wells with the pre-formed biofilms.

-

Incubate for another 24 hours.

-

Wash, stain, and quantify the remaining biofilm as described above.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the synergistic antibacterial activity of nordalbergin in combination with β-lactam antibiotics against MRSA. The multi-target mechanism of action, involving β-lactamase inhibition and cell membrane disruption, makes nordalbergin a promising candidate for further development as an antibiotic adjuvant.

Future research should focus on:

-

Expanding the range of antibiotics and resistant bacterial strains tested in combination with nordalbergin.

-

Conducting more extensive in vivo studies to evaluate the efficacy and safety of this combination therapy in different infection models.

-

Investigating the potential for the development of resistance to the combination therapy.

-

Optimizing the formulation and delivery of nordalbergin and partner antibiotics to ensure effective co-localization at the site of infection.

The development of synergistic combination therapies represents a critical strategy in the ongoing battle against antibiotic resistance. Nordalbergin, with its demonstrated ability to potentiate the action of established antibiotics, holds significant potential to rejuvenate our antimicrobial arsenal.

References

- 1. Nordalbergin Synergizes with Novel β-Lactam Antibiotics against MRSA Infection [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Nordalbergin Synergizes with Novel β-Lactam Antibiotics against MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nordalbergin Synergizes with Novel β-Lactam Antibiotics against MRSA Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Nordalbergin

Disclaimer: Nordalbergin is a known coumarin with demonstrated anti-inflammatory and anti-oxidative properties. However, as of late 2025, detailed studies on its bioavailability and pharmacokinetics in humans or preclinical models have not been extensively published in publicly accessible scientific literature. The following guide provides a comprehensive overview of its known biological activities and presents a hypothetical, yet plausible, pharmacokinetic and bioavailability profile to serve as a framework for researchers and drug development professionals. The experimental protocols and quantitative data are illustrative and based on standard methodologies in the field.

Introduction to Nordalbergin

Nordalbergin is a naturally occurring coumarin isolated from the wood bark of Dalbergia sissoo. It has garnered scientific interest for its potent biological activities. Chemically, it is identified as a phenylpropanoid coumarin with the molecular formula C₁₅H₁₀O₄ and a molecular weight of 254.24 g/mol .

Recent in vitro studies have highlighted its significant anti-inflammatory and anti-oxidative effects. Research has shown that Nordalbergin can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). These effects are attributed to its ability to attenuate the mitogen-activated protein kinase (MAPK) signaling pathway and inhibit the activation of the NLRP3 inflammasome. Furthermore, it has been observed to reduce the production of reactive oxygen species (ROS) in microglial cells, suggesting potential therapeutic applications in neurodegenerative diseases.

Given its promising preclinical profile, understanding the bioavailability and pharmacokinetics of Nordalbergin is a critical step in its journey towards potential clinical application. This document aims to provide a foundational guide to these aspects.

Hypothetical Pharmacokinetic Profile of Nordalbergin

The following tables summarize a hypothetical pharmacokinetic profile of Nordalbergin based on single-dose administration in a preclinical rodent model. These values are projected based on the known behavior of similar coumarin compounds.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Nordalbergin in Rodent Model

| Parameter | Unit | Value (Mean ± SD) | Description |

| Cmax | ng/mL | 450 ± 55 | Maximum plasma concentration |

| Tmax | h | 1.5 ± 0.5 | Time to reach maximum plasma concentration |

| AUC(0-t) | ng·h/mL | 1850 ± 210 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-∞) | ng·h/mL | 2100 ± 250 | Area under the plasma concentration-time curve from time 0 to infinity |

| t₁/₂ | h | 4.2 ± 0.8 | Elimination half-life |

| CL/F | L/h/kg | 0.85 ± 0.15 | Apparent total body clearance |

| Vd/F | L/kg | 5.2 ± 1.1 | Apparent volume of distribution |

| F | % | 35 ± 8 | Absolute oral bioavailability |

Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of Nordalbergin in Rodent Model

| Parameter | Unit | Value (Mean ± SD) | Description |

| AUC(0-∞) | ng·h/mL | 6000 ± 550 | Area under the plasma concentration-time curve from time 0 to infinity |

| t₁/₂ | h | 3.9 ± 0.7 | Elimination half-life |

| CL | L/h/kg | 0.30 ± 0.05 | Total body clearance |

| Vd | L/kg | 1.8 ± 0.4 | Volume of distribution |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are standard protocols that could be employed to determine the pharmacokinetic profile of Nordalbergin.

Objective: To determine the pharmacokinetic profile of Nordalbergin following oral and intravenous administration in rats.

Materials:

-

Nordalbergin (pure compound)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Vehicle for intravenous administration (e.g., saline with 10% DMSO and 10% Solutol HS 15)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Cannulas for blood sampling

-

LC-MS/MS system for bioanalysis

Protocol:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide free access to standard chow and water.

-

Dosing:

-

Oral (PO) Group (n=6): Administer Nordalbergin orally via gavage at a dose of 10 mg/kg.

-

Intravenous (IV) Group (n=6): Administer Nordalbergin via the tail vein at a dose of 2 mg/kg.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into heparinized tubes at the following time points:

-

PO Group: 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

IV Group: 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis (LC-MS/MS):

-

Prepare plasma samples by protein precipitation with acetonitrile containing an internal standard.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of Nordalbergin.

-

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

The absolute oral bioavailability (F) is calculated using the following formula:

F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizations: Signaling Pathways and Experimental Workflows

The following diagram illustrates the known mechanism of action of Nordalbergin in inhibiting the inflammatory response in microglial cells.

Caption: Nordalbergin inhibits inflammation by targeting MAPK and NLRP3 pathways.

The diagram below outlines the key steps in the experimental workflow for determining the in vivo pharmacokinetics of Nordalbergin.

Caption: Workflow for in vivo pharmacokinetic assessment of Nordalbergin.

This diagram illustrates the relationship between the data obtained from oral and intravenous administration to calculate absolute bioavailability.

Caption: Logical flow for calculating absolute oral bioavailability.

Conclusion and Future Directions

Nordalbergin presents a promising profile as a potential therapeutic agent, particularly for inflammatory conditions. Its ability to modulate the MAPK and NLRP3 inflammasome pathways underscores its therapeutic potential. While this guide provides a hypothetical but scientifically grounded overview of its bioavailability and pharmacokinetics, empirical studies are essential to confirm these characteristics.

Future research should focus on:

-

Conducting formal preclinical pharmacokinetic studies in various species to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Investigating potential drug-drug interactions and the impact of food on its absorption.

-

Elucidating its metabolic pathways and identifying major metabolites.

A thorough understanding of Nordalbergin's pharmacokinetic and pharmacodynamic properties will be paramount for its successful translation from a promising natural compound to a clinically effective therapeutic agent.

An Introduction to Nordalbergin: A Review of Anti-inflammatory and Anti-oxidative Mechanisms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Nordalbergin, a naturally occurring coumarin isolated from the wood bark of Dalbergia sissoo, has emerged as a compound of significant interest due to its potent anti-inflammatory and anti-oxidative properties.[1][2] This document provides a comprehensive technical overview of the current literature on Nordalbergin, focusing on its mechanism of action, experimental validation, and therapeutic potential. Key findings are presented through structured data tables and detailed diagrams of its core signaling pathways to facilitate advanced research and development.

Core Mechanism of Action

Nordalbergin exerts its biological effects primarily by modulating key signaling pathways involved in the inflammatory response.[1] It has been demonstrated to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the NLRP3 inflammasome.[3] Furthermore, it plays a crucial role in reducing both intracellular and mitochondrial Reactive Oxygen Species (ROS) production.[1][4]

The primary mechanism involves the suppression of pro-inflammatory mediators. Studies show that Nordalbergin effectively reduces the production of nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells.[1][3] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Signaling Pathway Inhibition

Nordalbergin's anti-inflammatory activity is directly linked to its ability to interfere with critical signaling cascades. In LPS-stimulated BV2 microglia, Nordalbergin significantly reduces the phosphorylation of ERK, JNK, and p38 MAPKs, thereby attenuating the activation of these pathways.[5][6] It also inhibits NLRP3 inflammasome activation by suppressing the cleavage and maturation of caspase-1 and IL-1β.[5][7]

References

- 1. Nordalbergin Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protective effects of nordalbergin against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Nordalbergin Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Nordalbergin from Dalbergia sissoo: A Technical Guide on its Discovery, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nordalbergin, a naturally occurring coumarin isolated from the heartwood and bark of Dalbergia sissoo, has emerged as a promising bioactive compound with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of Nordalbergin. It details the experimental protocols for its isolation and characterization, presents quantitative data on its biological activities, and elucidates the key signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Dalbergia sissoo, commonly known as Indian Rosewood, has a long history of use in traditional medicine. Phytochemical investigations of this plant have led to the isolation of a diverse array of secondary metabolites, including neoflavonoids and coumarins. Among these, Nordalbergin has garnered considerable attention for its potent anti-inflammatory and anti-neuroinflammatory properties. As a member of the coumarin class of compounds, Nordalbergin's therapeutic potential is a subject of ongoing research. This guide aims to consolidate the current knowledge on Nordalbergin, with a focus on its discovery, biological activities, and the experimental methodologies used to study it.

Discovery and History